Bis(2-methoxyphenyl) octylphosphonate
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Overview
Description
Bis(2-methoxyphenyl) octylphosphonate: is an organophosphorus compound characterized by the presence of two methoxyphenyl groups and an octyl chain attached to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyphenyl) octylphosphonate typically involves the reaction of anisole (methoxybenzene) with triethyl phosphate to form bis(2-methoxyphenyl) ethyl phosphonate. This intermediate is then further reacted to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include the use of Grignard reagents and chlorophosphines to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyphenyl) octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The aromatic methoxy groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Bis(2-methoxyphenyl) octylphosphonate is used as a ligand in various catalytic reactions, including Suzuki-Miyaura coupling and Heck reactions .
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents .
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties and interactions with biological molecules .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Bis(2-methoxyphenyl) octylphosphonate involves its interaction with specific molecular targets, such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then interact with biological pathways to exert its effects . The phosphonate group plays a crucial role in these interactions, facilitating binding and subsequent biological activity .
Comparison with Similar Compounds
Bis(2-methoxyphenyl)phosphine: Similar structure but lacks the octyl chain.
Bis(2-methoxycarbonyl)phenyl oxalate: Contains methoxycarbonyl groups instead of methoxy groups.
Uniqueness: The combination of these functional groups allows for versatile reactivity and the formation of stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
62750-86-1 |
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Molecular Formula |
C22H31O5P |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-methoxy-2-[(2-methoxyphenoxy)-octylphosphoryl]oxybenzene |
InChI |
InChI=1S/C22H31O5P/c1-4-5-6-7-8-13-18-28(23,26-21-16-11-9-14-19(21)24-2)27-22-17-12-10-15-20(22)25-3/h9-12,14-17H,4-8,13,18H2,1-3H3 |
InChI Key |
MPROQCHTJJUZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OC1=CC=CC=C1OC)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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